molecular formula C21H21BrN2O3 B14965473 N-(3-bromophenyl)-4-hydroxy-1-isopentyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide

N-(3-bromophenyl)-4-hydroxy-1-isopentyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide

Cat. No.: B14965473
M. Wt: 429.3 g/mol
InChI Key: SXGJDYRLRVMFGP-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-4-hydroxy-1-isopentyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide is a complex organic compound with a quinoline backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-4-hydroxy-1-isopentyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes the selection of appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors could also be considered to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-4-hydroxy-1-isopentyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups, such as ketones to alcohols.

    Substitution: This reaction can replace one functional group with another, such as halogen exchange.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogenating agents like N-bromosuccinimide (NBS) and bases like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could yield alcohol derivatives.

Scientific Research Applications

N-(3-bromophenyl)-4-hydroxy-1-isopentyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-4-hydroxy-1-isopentyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-bromophenyl)-4-hydroxy-1-isopentyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide is unique due to its specific combination of functional groups and its quinoline backbone. This structure may confer unique chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H21BrN2O3

Molecular Weight

429.3 g/mol

IUPAC Name

N-(3-bromophenyl)-4-hydroxy-1-(3-methylbutyl)-2-oxoquinoline-3-carboxamide

InChI

InChI=1S/C21H21BrN2O3/c1-13(2)10-11-24-17-9-4-3-8-16(17)19(25)18(21(24)27)20(26)23-15-7-5-6-14(22)12-15/h3-9,12-13,25H,10-11H2,1-2H3,(H,23,26)

InChI Key

SXGJDYRLRVMFGP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC(=CC=C3)Br)O

Origin of Product

United States

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